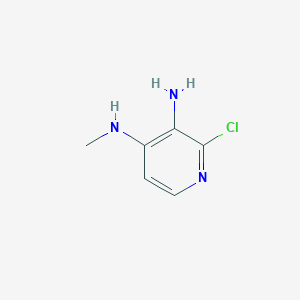
2-氯-N4-甲基吡啶-3,4-二胺
描述
2-Chloro-N4-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8ClN3 . It has a molecular weight of 157.6 .
Synthesis Analysis
The synthesis of 2-Chloro-N4-methylpyridine-3,4-diamine involves a reaction with chloric acid and tin (II) chloride in water at 90°C for 3 hours . The reaction is performed under reflux conditions .Molecular Structure Analysis
The InChI code for 2-Chloro-N4-methylpyridine-3,4-diamine is 1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) .Chemical Reactions Analysis
2-Chloro-4-methylpyridine, a related compound, reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by a palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
2-Chloro-N4-methylpyridine-3,4-diamine is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.22 .科学研究应用
硝化和环化过程
- 2-氯-N4-甲基吡啶-3,4-二胺经历硝化和环化反应,形成4-氯-1H-[1,2,3]三唑[4,5-c]吡啶-2-氧衍生物。这种转化发生在60°C的浓硫酸中过量硝酸的条件下,突显了它在合成化学中的实用性 (Smolyar & Vasilechko, 2010)。
制药和农药行业中的分离和纯化
- 这种化合物在制药和农药行业中发挥作用,作为重要中间体。研究采用了提取、蒸馏和柱层析等方法来分离和纯化相关化合物,强调了它在生产高纯度产品中的重要性 (Su Li, 2005)。
结构和电子分析
- 对相关氯吡啶的结构和电子性质进行研究,包括分子结构、振动波数、电子性质和核磁共振化学位移的分析,有助于更深入地了解它们的化学行为。这些研究对于推动这些化合物在各个科学领域的知识发展至关重要 (Velraj, Soundharam, Sridevi, 2015)。
有机金属化学中的合成和表征
- 这种化合物在锆和铪金属配合物的合成和表征中发挥作用。这展示了它在有机金属化学中的作用,有助于开发新材料和催化剂 (Tonzetich, Schrock, Hock, Müller, 2005)。
工业生产中的微反应系统
- 这种化合物在合成尼古丁类杀虫剂如吡虫啉和乙酰咪虫胺中至关重要。在其合成中采用的微反应系统有助于提高工业生产的安全性和效率 (Sang, Huang, Xu, 2020)。
安全和危害
属性
IUPAC Name |
2-chloro-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHMGUEAHHTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358775 | |
| Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N4-methylpyridine-3,4-diamine | |
CAS RN |
50432-67-2 | |
| Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


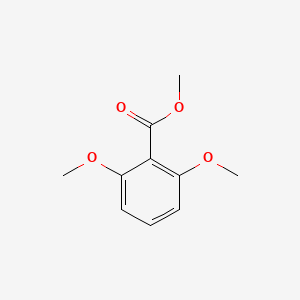
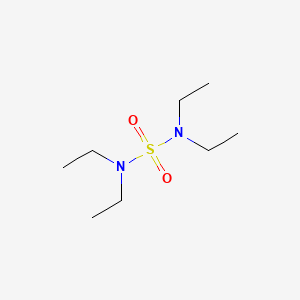
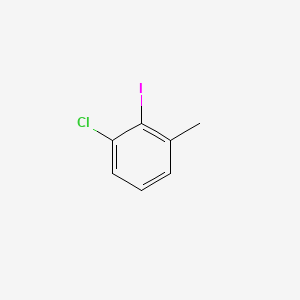
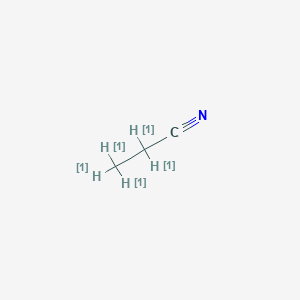
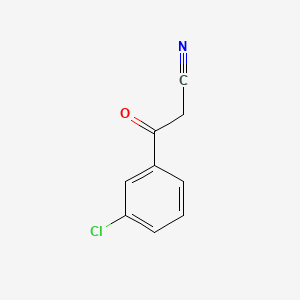
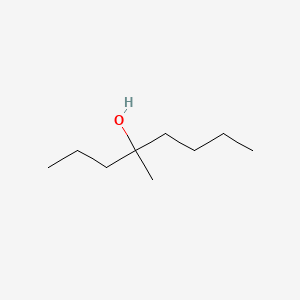
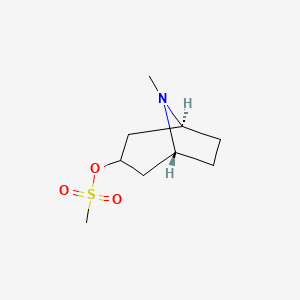
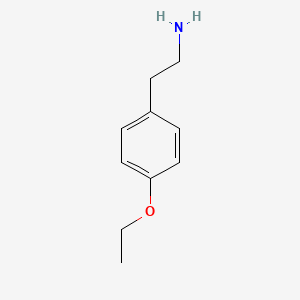
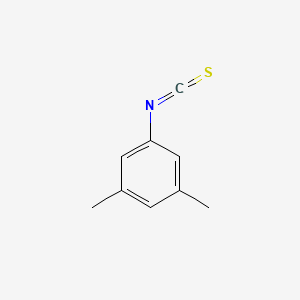
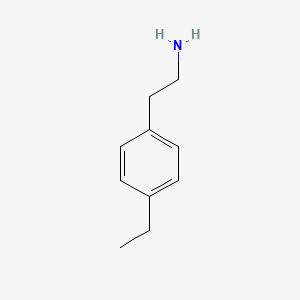
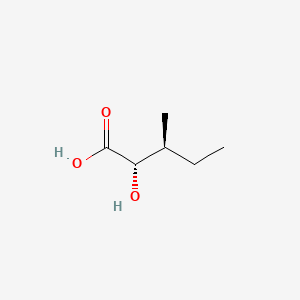
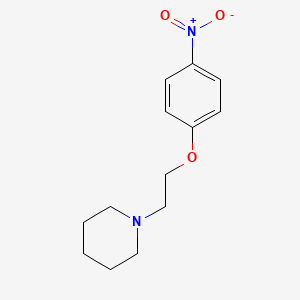
![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)